molecular formula C14H20Br2ClNO2 B3005064 1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride CAS No. 1189692-08-7

1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride

Cat. No. B3005064
CAS RN: 1189692-08-7
M. Wt: 429.58
InChI Key: HMVJJFOTPBTFKI-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related compounds involves the use of Mannich reactions, as described in the synthesis of 1-aryl-3-phenethylamino-1-propanone hydrochlorides . These reactions typically involve an amine, a ketone, and formaldehyde or a formaldehyde equivalent. The optimal conditions for these reactions were found to be in ethanol with concentrated hydrochloric acid. Although the compound of interest is not explicitly synthesized in these papers, the methods described could potentially be adapted for its synthesis.

Molecular Structure Analysis

The molecular structure of compounds can be determined by physical and chemical methods, as demonstrated in the photochemical cyclization of 1-[3-(chloroacetylamino)propyl]-3-methyl-indole . While the specific structure of "1-(Cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol hydrochloride" is not analyzed in these papers, similar techniques could be employed to elucidate its structure.

Chemical Reactions Analysis

The papers discuss various chemical reactions, including cyclization and the hydration of alkenes to form hydroxy compounds . These reactions are relevant to understanding the chemical behavior of similar compounds. The stability of these compounds in different conditions, such as in deuterium oxide, is also explored, providing insights into the potential stability of the compound of interest .

Physical and Chemical Properties Analysis

The physical and chemical properties of the compounds synthesized in these papers are not extensively discussed. However, the yields of the synthesized compounds are reported to be high, ranging from 87-98% , and the cytotoxicity towards human cancer cells is evaluated . These properties suggest that the compound of interest may also exhibit significant biological activity and could be synthesized with high efficiency under the right conditions.

properties

IUPAC Name

1-(cyclopentylamino)-3-(2,4-dibromophenoxy)propan-2-ol;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19Br2NO2.ClH/c15-10-5-6-14(13(16)7-10)19-9-12(18)8-17-11-3-1-2-4-11;/h5-7,11-12,17-18H,1-4,8-9H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HMVJJFOTPBTFKI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)NCC(COC2=C(C=C(C=C2)Br)Br)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20Br2ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

429.57 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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